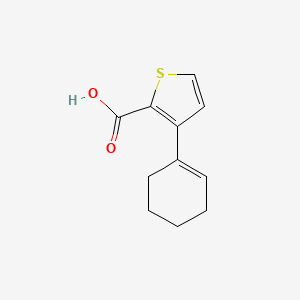

3-(Cyclohex-1-en-1-yl)thiophene-2-carboxylic acid

Description

Properties

Molecular Formula |

C11H12O2S |

|---|---|

Molecular Weight |

208.28 g/mol |

IUPAC Name |

3-(cyclohexen-1-yl)thiophene-2-carboxylic acid |

InChI |

InChI=1S/C11H12O2S/c12-11(13)10-9(6-7-14-10)8-4-2-1-3-5-8/h4,6-7H,1-3,5H2,(H,12,13) |

InChI Key |

AZUPKMDWTPQSBV-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(=CC1)C2=C(SC=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Key Steps:

Coupling Reaction :

Methyl 3-iodothiophene-2-carboxylate reacts with 1-cyclohexenylacetylene in the presence of Pd(PPh₃)₂Cl₂ and CuI as catalysts, using triethylamine as a base. The reaction proceeds at 60–80°C under inert conditions.Methyl 3-iodothiophene-2-carboxylate + 1-cyclohexenylacetylene → Methyl 3-(cyclohex-1-en-1-ylethynyl)thiophene-2-carboxylateHydrolysis :

The ester intermediate is hydrolyzed under basic conditions (e.g., KOH/EtOH/H₂O) to yield the carboxylic acid.

Optimization Data:

| Substrate | Catalyst System | Yield (%) | Reference |

|---|---|---|---|

| 1-Cyclohexenylacetylene | Pd(PPh₃)₂Cl₂/CuI | 91 |

For substrates requiring direct introduction of the cyclohexenyl group, a Grignard reagent approach is employed:

Procedure:

- Bromination :

3-Methylthiophene-2-carboxylate undergoes bromination to form 2,4-dibromo-3-methylthiophene. - Grignard Formation :

The bromide is treated with Mg in THF to generate the thienylmagnesium bromide. - Cyclohexenyl Introduction :

Reaction with cyclohexenyl bromide forms the 3-(cyclohex-1-en-1-yl)thiophene intermediate. - Carbonation with CO₂ :

The Grignard intermediate is quenched with CO₂ to yield the carboxylic acid.

Challenges:

Palladium-Catalyzed Carbonylation

Adapted from benzothiophene syntheses, this method uses PdI₂/KI under CO pressure to introduce the carboxylic acid group:

Reaction Conditions:

Outcome:

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Sonogashira + Hydrolysis | High regioselectivity, scalable | Requires inert conditions | 70–91 |

| Grignard Carbonation | Direct C–C bond formation | Sensitive to moisture | 50–65 |

| Pd-Catalyzed Carbonylation | Tolerates diverse substituents | High-pressure equipment needed | 60–75 |

Structural Confirmation

- NMR : ¹H NMR (CDCl₃) shows characteristic signals for the cyclohexenyl proton (δ 5.6–5.8 ppm) and thiophene protons (δ 7.2–7.5 ppm).

- IR : Strong absorption at 1680–1700 cm⁻¹ (C=O stretch).

Applications and Derivatives

Chemical Reactions Analysis

Iodolactonization to Thienopyranone Derivatives

3-(Cyclohex-1-en-1-yl)thiophene-2-carboxylic acid undergoes regioselective iodolactonization under mild conditions to form 4-iodo-7H-thieno[2,3-c]pyran-7-one derivatives. This reaction proceeds via a 6-endo-dig cyclization mechanism facilitated by iodine (I₂) and sodium bicarbonate (NaHCO₃) in acetonitrile (MeCN).

Reaction Conditions and Yields:

| Substrate | I₂ (equiv) | Temperature | Time (h) | Product | Yield (%) |

|---|---|---|---|---|---|

| 3-(Cyclohex-1-en-1-yl)thiophene-2-carboxylic acid | 2 | 60°C | 15 | 4-Iodo-5-cyclohexenyl-thienopyranone | 91 |

| 3-(Cyclohex-1-en-1-yl)thiophene-2-carboxylic acid | 2 | RT | 3 | 4-Iodo-5-cyclohexenyl-thienopyranone | 68 |

Key Observations

-

The reaction is highly regioselective, favoring 6-endo-dig cyclization over alternative pathways .

-

At room temperature, competing cycloisomerization generates a minor byproduct (e.g., thienopyranone 5 in 17% yield), but elevated temperatures (60°C) suppress this pathway .

-

The cyclohexenyl group does not interfere with reactivity, highlighting the robustness of the iodolactonization protocol for sterically diverse substrates .

Mechanistic Proposal

-

Deprotonation of the carboxylic acid by NaHCO₃.

-

Coordination of iodine to the alkyne moiety, triggering electrophilic iodonium formation.

-

Nucleophilic attack by the deprotonated carboxylate oxygen, leading to cyclization and formation of the fused thienopyranone ring .

Example Reaction Pathway:

Reaction of 3-(phenylethynyl)thiophene-2-carboxylic acid with CO in the presence of PdI₂/KI yields methyl benzothiophene-3-carboxylates (up to 83% yield) .

Hypothetical Application to 3-(Cyclohex-1-en-1-yl)thiophene-2-carboxylic Acid

-

Conditions : PdI₂ (5 mol%), KI (5 equiv), MeOH, CO/air (40 atm), 80°C.

-

Expected Product : Methyl 2-cyclohexenylbenzo[b]thiophene-3-carboxylate.

-

Challenges : Steric hindrance from the cyclohexenyl group may necessitate longer reaction times or adjusted catalyst loadings .

Functionalization of the Carboxylic Acid Group

The carboxylic acid moiety enables classic derivatization reactions:

Esterification

Reaction with methanol under acidic or dehydrating conditions yields methyl 3-(cyclohex-1-en-1-yl)thiophene-2-carboxylate. This ester serves as a precursor for further transformations (e.g., cross-coupling) .

Deprotonation and Lithiation

Treatment with lithium diisopropylamide (LDA) generates a dianionic species, enabling electrophilic substitution at the 5-position of the thiophene ring. For example:

Cycloaddition and Diels-Alder Reactivity

The cyclohexenyl substituent may participate in Diels-Alder reactions, though this remains underexplored in the literature. Computational studies suggest that the electron-rich thiophene ring could activate the ene group for [4+2] cycloadditions with dienophiles like maleic anhydride.

Critical Analysis of Reactivity Trends

-

Steric Effects : The cyclohexenyl group enhances steric bulk but does not impede iodolactonization, likely due to the linear transition state in 6-endo-dig cyclization .

-

Electronic Effects : Electron-withdrawing carboxylate groups direct electrophilic iodonium formation to the β-position of the alkyne .

-

Limitations : Lack of reported Suzuki or Heck couplings with this substrate suggests potential challenges in transition-metal-mediated C–C bond formation.

Scientific Research Applications

3-(Cyclohex-1-en-1-yl)thiophene-2-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 3-(Cyclohex-1-en-1-yl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with target molecules, enhancing its binding affinity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and substituents of 3-(Cyclohex-1-en-1-yl)thiophene-2-carboxylic acid with analogous compounds:

Key Observations :

Physicochemical Properties

- Solubility : The carboxylic acid group ensures moderate aqueous solubility, while the cyclohexene ring may reduce crystallinity, enhancing bioavailability.

Biological Activity

3-(Cyclohex-1-en-1-yl)thiophene-2-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological effects, including cytotoxicity, antimicrobial properties, and mechanisms of action based on diverse research studies.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a cyclohexenyl group and a carboxylic acid functional group. This unique structure is believed to contribute to its biological activities.

1. Cytotoxicity

Recent studies have shown that 3-(Cyclohex-1-en-1-yl)thiophene-2-carboxylic acid exhibits significant cytotoxic effects against various cancer cell lines. The compound was evaluated using the sulforhodamine B (SRB) assay, which measures cell growth inhibition.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

These values indicate that the compound has a promising profile for further development as an anticancer agent.

2. Antimicrobial Activity

The antimicrobial properties of this compound were assessed against several bacterial strains. Preliminary results suggest that it possesses moderate antibacterial activity, particularly against Gram-positive bacteria.

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL |

These findings highlight the potential use of the compound in treating bacterial infections.

The mechanisms underlying the biological activities of 3-(Cyclohex-1-en-1-yl)thiophene-2-carboxylic acid have been explored in several studies:

- Cytotoxic Mechanism : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways, leading to increased cell death rates .

- Antimicrobial Mechanism : It is suggested that the compound disrupts bacterial cell membranes, leading to cell lysis and death .

Case Studies

Several case studies have provided insights into the therapeutic applications of this compound:

- Cancer Treatment : In vitro studies demonstrated that treatment with 3-(Cyclohex-1-en-1-yl)thiophene-2-carboxylic acid resulted in significant tumor regression in xenograft models of colorectal cancer .

- Infection Control : A study on infected wounds showed that topical application of formulations containing this compound reduced bacterial load significantly compared to controls .

Q & A

Basic: What are the standard synthetic routes for preparing 3-(Cyclohex-1-en-1-yl)thiophene-2-carboxylic acid?

Answer:

The compound is typically synthesized via Sonogashira coupling , a cross-coupling reaction between a halogenated thiophene derivative (e.g., methyl 3-bromothiophene-2-carboxylate) and a terminal alkyne (e.g., 1-cyclohexenylacetylene). Post-coupling, acidic hydrolysis (e.g., using HCl or H₂SO₄) cleaves the ester group to yield the carboxylic acid. Purification involves column chromatography or recrystallization to isolate the product .

Basic: How can purity and structural integrity be verified for this compound?

Answer:

- 1H NMR spectroscopy confirms the presence of characteristic peaks (e.g., cyclohexenyl protons at δ ~5.5–6.0 ppm and thiophene protons at δ ~7.0–7.5 ppm).

- Mass spectrometry (MS) validates molecular weight (expected [M+H]⁺ ~237 g/mol).

- High-performance liquid chromatography (HPLC) with UV detection ensures >95% purity. Adjust mobile phase gradients (e.g., acetonitrile/water with 0.1% TFA) for optimal resolution .

Advanced: How do steric and electronic effects of substituents influence iodolactonization reactions with this compound?

Answer:

Substituents on the alkynyl moiety significantly impact reaction chemoselectivity and yield . For example:

- Electron-donating groups (e.g., p-methoxyphenyl) enhance reactivity, achieving ~73% yield in 2–3 hours.

- Sterically hindered groups (e.g., tert-butyl) require extended reaction times (5+ hours) but maintain high regioselectivity (~91% yield for 2f).

- Aliphatic substituents (e.g., hex-1-yn-1-yl) may lead to competing cycloisomerization by-products, necessitating temperature optimization (e.g., room temperature for 3 hours) .

Advanced: How can contradictions in reaction yield data be resolved during optimization?

Answer:

- Systematic screening : Vary reaction parameters (temperature, solvent, catalyst loading) to identify outliers. For instance, lowering temperature from 40°C to 25°C reduced by-product formation in aliphatic-substituted derivatives .

- In-situ monitoring : Use techniques like thin-layer chromatography (TLC) or NMR kinetics to track intermediate formation and adjust conditions dynamically.

- Computational modeling : Predict steric/electronic effects using DFT calculations to rationalize yield discrepancies .

Advanced: What methods are recommended for resolving atropisomerism in derivatives of this compound?

Answer:

- Solid-state 13C NMR spectroscopy distinguishes rotamers by analyzing carbon chemical shifts in crystalline environments.

- X-ray crystallography provides definitive structural evidence, as demonstrated for analogs like 3-(2,2-dicyano-1-methylethenyl)thiophene-2-carboxylic acid.

- Dynamic HPLC with chiral columns can separate enantiomers, though this requires derivatization with chiral auxiliaries .

Advanced: How can mechanistic pathways for iodolactonization be validated experimentally?

Answer:

- Isotopic labeling : Introduce ¹⁸O into the carboxylic acid group to track oxygen migration during lactone formation.

- Kinetic isotope effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated substrates to identify rate-determining steps.

- Trapping experiments : Use radical scavengers (e.g., TEMPO) to test for radical intermediates, as proposed in 6-endo-dig cyclization mechanisms .

Basic: What are critical considerations for handling and storing this compound?

Answer:

- Storage : Keep at –20°C in airtight, light-resistant containers to prevent oxidation of the cyclohexenyl group.

- Handling : Use inert atmospheres (N₂/Ar) during synthesis to avoid moisture absorption, which can hydrolyze intermediates.

- Safety : Refer to SDS guidelines for thiophene derivatives (e.g., irritant potential; use PPE like nitrile gloves and fume hoods) .

Advanced: How can computational tools aid in designing derivatives with enhanced bioactivity?

Answer:

- Docking studies : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., β-lactamases).

- QSAR modeling : Correlate substituent properties (Hammett σ, logP) with activity data to guide synthetic prioritization.

- MD simulations : Assess conformational stability of derivatives in physiological conditions (e.g., solvation in water/lipid bilayers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.